

1,3-Dimethylindazole-5-boronic acid molecular structure and formula

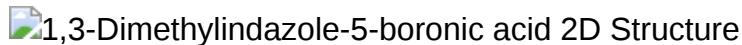
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethylindazole-5-boronic acid

Cat. No.: B593929

[Get Quote](#)


An In-depth Technical Guide to 1,3-Dimethylindazole-5-boronic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of **1,3-Dimethylindazole-5-boronic acid**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Formula

1,3-Dimethylindazole-5-boronic acid is an organoboron compound featuring a dimethylated indazole core functionalized with a boronic acid group at the 5-position. The indazole ring system is a bicyclic aromatic heterocycle, and the presence of the boronic acid moiety makes this compound a valuable building block in various cross-coupling reactions.

The chemical structure of **1,3-Dimethylindazole-5-boronic acid** is as follows:

Caption: 2D Chemical Structure of **1,3-Dimethylindazole-5-boronic acid**.

The molecular formula of the compound is $C_9H_{11}BN_2O_2$.

Physicochemical Properties

A summary of the key physicochemical properties of **1,3-Dimethylindazole-5-boronic acid** is presented in the table below. It is important to note that experimental data for this specific molecule is not widely published; therefore, some values are estimated based on closely related analogs and computational predictions.

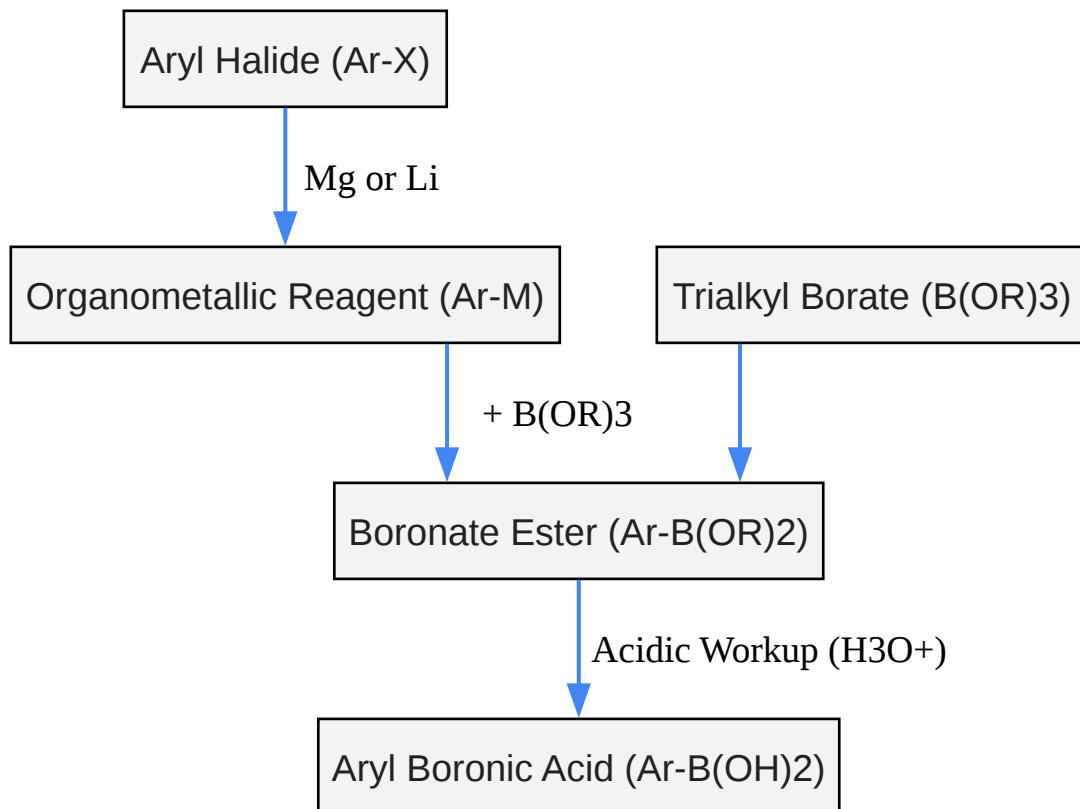
Property	Value	Source
Molecular Weight	190.01 g/mol	Calculated
Molecular Formula	C ₉ H ₁₁ BN ₂ O ₂	-
Appearance	White to off-white solid (predicted)	-
Melting Point	>200 °C (estimated)	-
Solubility	Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water.	General boronic acid properties
pKa	~8.5 - 9.5 (estimated)	General aryl boronic acid properties[1]

Role in Drug Discovery and Development

Boronic acids and their derivatives are a crucial class of compounds in medicinal chemistry.[2] [3] The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of forming reversible covalent bonds with nucleophiles, such as the hydroxyl groups in the active sites of enzymes.[2] This property has been exploited in the design of potent enzyme inhibitors. The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy.[2][3]

Indazole-containing compounds also exhibit a wide range of biological activities, and the indazole motif is present in several approved drugs.[4] The combination of an indazole core with a boronic acid functional group in **1,3-Dimethylindazole-5-boronic acid** makes it a highly attractive scaffold for the synthesis of novel drug candidates, particularly in the areas of

oncology and inflammatory diseases. It serves as a key intermediate in the synthesis of more complex molecules via reactions like the Suzuki-Miyaura coupling.[5][6][7]


Experimental Protocols

While a specific, validated synthesis protocol for **1,3-Dimethylindazole-5-boronic acid** is not readily available in the public domain, a general methodology for the synthesis of aryl boronic acids can be described. Additionally, the protocol for the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound, is detailed below.

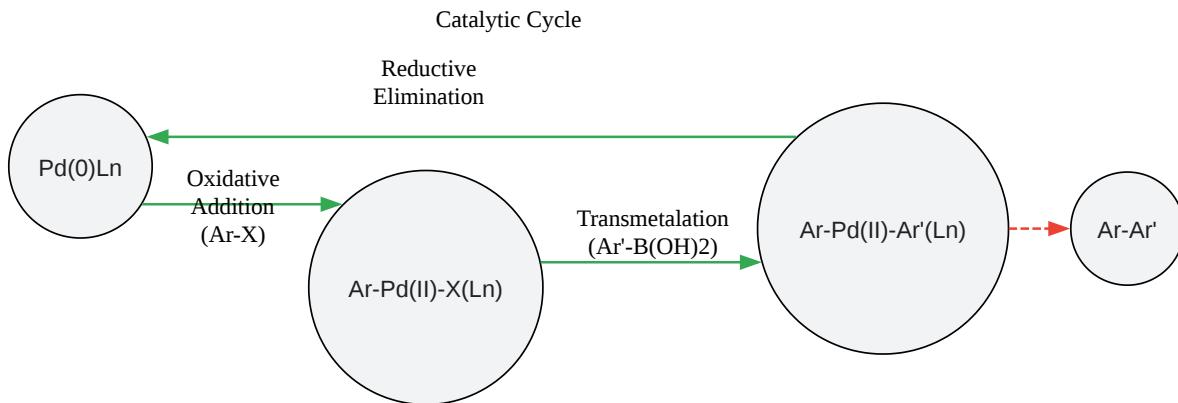
General Synthesis of Aryl Boronic Acids

A common method for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[8]

Workflow for Aryl Boronic Acid Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of aryl boronic acids.


Protocol:

- Formation of the Organometallic Reagent: The corresponding 5-halo-1,3-dimethylindazole is reacted with magnesium turnings (to form a Grignard reagent) or an organolithium reagent (e.g., n-butyllithium) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically performed at low temperatures (e.g., -78 °C for lithium-halogen exchange).
- Borylation: The freshly prepared organometallic reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
- Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., HCl or H₂SO₄).
- Purification: The crude aryl boronic acid is then extracted into an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

1,3-Dimethylindazole-5-boronic acid is an ideal coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.[\[6\]](#)[\[7\]](#)

Catalytic Cycle of the Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol:

- Reaction Setup: In a reaction vessel, **1,3-Dimethylindazole-5-boronic acid** (1.0 eq.), an aryl or vinyl halide/triflate (1.0-1.2 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$, 1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , Na_2CO_3 , 2-3 eq.) are combined.
- Solvent Addition: A suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added.
- Reaction Conditions: The mixture is degassed (e.g., by bubbling argon or nitrogen through the solution) and then heated to a temperature ranging from 60 to 120 °C, depending on the reactivity of the substrates. The reaction progress is monitored by TLC or LC-MS.
- Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DSpace [kuscholarworks.ku.edu]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1,3-Dimethylindazole-5-boronic acid molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b593929#1-3-dimethylindazole-5-boronic-acid-molecular-structure-and-formula\]](https://www.benchchem.com/product/b593929#1-3-dimethylindazole-5-boronic-acid-molecular-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com